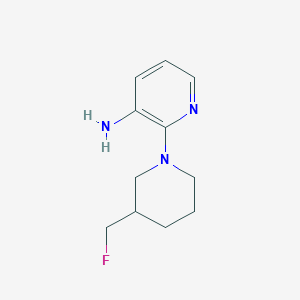

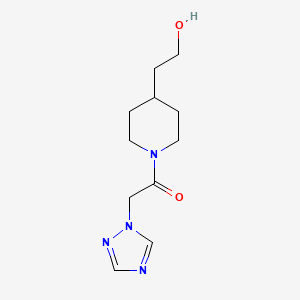

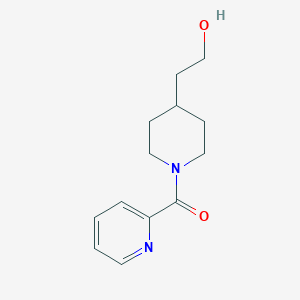

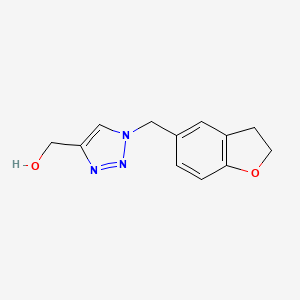

![molecular formula C11H11Cl2NO2 B1489155 1-[(3,5-ジクロロフェニル)メチル]アゼチジン-3-カルボン酸 CAS No. 1483209-79-5](/img/structure/B1489155.png)

1-[(3,5-ジクロロフェニル)メチル]アゼチジン-3-カルボン酸

概要

説明

1-[(3,5-Dichlorophenyl)methyl]azetidine-3-carboxylic acid, also known as DCMC, is a chemical compound. It belongs to the class of organic compounds known as phenyl-1,2,4-triazoles .

Synthesis Analysis

The synthetic chemistry of azetidines is an important yet undeveloped research area. Azetidines are ubiquitous in natural products and have significant importance in medicinal chemistry . They are excellent candidates for ring-opening and expansion reactions . A versatile asymmetric synthesis of 3-substituted azetidine-2-carboxylic acids and 2-substituted azetidine-3-carboxylic acids via 1,3-amino alcohols with excellent stereoselectivities has been reported .

Molecular Structure Analysis

The molecular formula of DCMC is C11H11Cl2NO2. The molecular weight is 260.11 g/mol.

Chemical Reactions Analysis

Azetidines possess important prospects in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions . They are also used in the synthesis of functionally decorated heterocyclic compounds .

作用機序

DCPA acts as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. By inhibiting this enzyme, DCPA can increase the amount of time that a drug remains active in the body. Additionally, DCPA has been shown to inhibit the activity of other enzymes, including monoamine oxidase, acetylcholinesterase, and glutathione S-transferase.

Biochemical and Physiological Effects

DCPA has been shown to have a variety of biochemical and physiological effects. In animal studies, DCPA has been shown to reduce inflammation, improve wound healing, and reduce the risk of developing certain types of cancer. Additionally, DCPA has been shown to reduce the risk of cardiovascular disease and stroke, as well as to improve cognitive function.

実験室実験の利点と制限

The use of DCPA in laboratory experiments has several advantages. DCPA is relatively inexpensive and easy to synthesize, making it a cost-effective reagent for organic synthesis. Additionally, DCPA is non-toxic, making it safe to use in a laboratory setting. However, there are some limitations to consider. DCPA is not water-soluble, making it difficult to use in aqueous solutions. Additionally, DCPA can be difficult to isolate from reaction mixtures, making it difficult to purify.

将来の方向性

The use of DCPA in scientific research is likely to continue to grow in the future. DCPA has been shown to have a variety of biochemical and physiological effects, making it a useful tool for drug design and biochemistry experiments. Additionally, DCPA can be used as a protecting group for amino acids and peptides, making it useful for organic synthesis. Furthermore, DCPA can be used to study the structure and function of enzymes, as well as to investigate the biochemical and physiological effects of various compounds. Finally, DCPA can be used to improve the pharmacokinetic and pharmacodynamic properties of drugs.

科学的研究の応用

ペプチド合成

アゼチジン誘導体は、「1-[(3,5-ジクロロフェニル)メチル]アゼチジン-3-カルボン酸」など、ペプチド合成において貴重な役割を果たします。 環状構造により、ペプチド鎖にコンフォメーション的な制限を導入し、複雑なペプチドの合成のためのビルディングブロックとして機能できます。これにより、生物活性の向上につながる可能性があります。 .

医薬品研究

医薬品研究において、アゼチジン誘導体は、創薬におけるスキャフォールドとして利用される可能性を探求されています。 そのユニークな構造は、特定の生物活性ペプチドを模倣することができ、そのため、安定性と有効性を向上させた新規治療薬の開発に使用できます。 .

農薬研究

アゼチジンの構造モチーフは、農薬研究においても重要です。「1-[(3,5-ジクロロフェニル)メチル]アゼチジン-3-カルボン酸」のような化合物は、新規除草剤または殺虫剤の開発に使用できます。 その作用機序は、分子レベルで害虫や雑草の生活環を阻害することが考えられます。 .

Safety and Hazards

The safety data sheet for a similar compound, 1-Boc-azetidine-3-carboxylic acid, suggests that it should not be used for food, drug, pesticide, or biocidal product use . It is recommended to use personal protective equipment/face protection when handling the compound . The compound is classified as a combustible solid .

特性

IUPAC Name |

1-[(3,5-dichlorophenyl)methyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NO2/c12-9-1-7(2-10(13)3-9)4-14-5-8(6-14)11(15)16/h1-3,8H,4-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLOFEDPKYVRCKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC(=CC(=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。